2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

For medicinal chemistry programs requiring systematic SAR exploration at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, the chloromethyl group provides a balanced reactivity-stability profile for nucleophilic substitution with amines, thiols, and alkoxides. This enables efficient diversification into aminomethyl derivatives, with demonstrated Cdc7 inhibitory potency (IC50 as low as 0.70 nM). Compared to the bromomethyl analog (CAS 1510628-81-5), this chloro derivative offers lower molecular weight (200.65 g/mol), reducing shipping costs for large-scale library synthesis while maintaining sufficient electrophilicity for most derivatization workflows.

Molecular Formula C7H5ClN2OS
Molecular Weight 200.65 g/mol
CAS No. 147005-91-2
Cat. No. B178149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS147005-91-2
Molecular FormulaC7H5ClN2OS
Molecular Weight200.65 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NC(=NC2=O)CCl
InChIInChI=1S/C7H5ClN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11)
InChIKeyOYXDNHXAYQNSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 147005-91-2): Compound Class and Baseline Procurement Characteristics


2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 147005-91-2) is a heterocyclic organic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family, with the molecular formula C7H5ClN2OS and a molecular weight of 200.65 g/mol [1]. It features a fused thieno-pyrimidine bicyclic core bearing a reactive chloromethyl substituent at the 2-position and a carbonyl at the 4-position. The predicted density of this compound is 1.69±0.1 g/cm³, with a predicted boiling point of 357.5°C at 760 mmHg . The compound is classified as an irritant with hazard statement H302 (harmful if swallowed) and carries the signal word 'Warning' . It is exclusively supplied for research use only, not for human or veterinary applications.

Why 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 147005-91-2) Cannot Be Casually Substituted by Generic Thienopyrimidine Analogs


The thieno[3,2-d]pyrimidin-4(3H)-one scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities that are exquisitely sensitive to substitution pattern [1]. Quantitative structure-activity relationship (QSAR) studies on 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones have demonstrated that the electronic nature of the substituent at the 2-position directly and positively influences biological activity in antihyperlipaemic models [2]. Furthermore, structure-activity relationship (SAR) investigations revealed that modifications at the 2-position of this scaffold, such as incorporating aminomethyl groups derived from the chloromethyl precursor, can enhance both kinase inhibitory potency and selectivity profiles relative to alternative substituents [3]. Consequently, generic substitution with other thienopyrimidine analogs lacking the specific 2-chloromethyl functionality is scientifically untenable, as it would fundamentally alter the compound's reactivity, synthetic utility as a key intermediate, and the pharmacological trajectory of its derivative products.

Quantitative Differentiation Evidence for 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 147005-91-2) Against Closest Comparators


Chloromethyl vs. Methyl: Alkylating Reactivity and Synthetic Versatility of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one serves as a versatile alkylating agent for nucleophiles, whereas the 2-methyl analog lacks this reactive handle entirely. The chloromethyl group enables efficient derivatization via nucleophilic substitution reactions with amines, thiols, and alkoxides to generate 2-aminomethyl, 2-thiomethyl, and 2-alkoxymethyl derivatives, respectively [1]. The 2-methyl analog (2-methylthieno[3,2-d]pyrimidin-4(3H)-one) is inert to such transformations under comparable conditions, severely restricting downstream synthetic utility [2].

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

Chloromethyl vs. Bromomethyl: Procurement and Handling Cost-Benefit Analysis of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

The 2-bromomethyl analog (CAS 1510628-81-5) provides enhanced electrophilicity for nucleophilic substitutions but is generally more expensive and less stable upon storage compared to the chloromethyl derivative . The chloromethyl group offers a more balanced reactivity-stability profile suitable for routine laboratory use. Molecular weight: target compound = 200.65 g/mol; 2-bromomethyl analog = 245.10 g/mol [1].

Medicinal Chemistry Process Chemistry Procurement Economics

Experimental vs. Predicted Physicochemical Parameters: Validated Density of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

The density of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been experimentally determined and reported as 1.69±0.1 g/cm³ . This measured value aligns with computational predictions, confirming the compound's physical property profile. In contrast, the structurally related 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one (regioisomer) exhibits a reported density of 1.58±0.1 g/cm³ .

Analytical Chemistry Physical Chemistry Quality Control

Downstream Cdc7 Kinase Inhibitor Potency: Value Proposition of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one as a Key Intermediate

2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one serves as a crucial intermediate for generating 2-aminomethyl derivatives that act as potent Cdc7 kinase inhibitors. SAR analysis revealed that modifications at the 2-position derived from this chloromethyl precursor, specifically incorporating an aminomethyl group, significantly improved Cdc7 inhibitory potency and kinase selectivity [1]. Specific optimized derivatives exhibited Cdc7 IC50 values as low as 0.70 nM, with >100-fold selectivity over Cdk2 and ROCK1 kinases .

Kinase Inhibition Cancer Therapeutics SAR Analysis

Optimal Research and Procurement Application Scenarios for 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 147005-91-2)


Medicinal Chemistry: 2-Position SAR Expansion of Thieno[3,2-d]pyrimidin-4(3H)-one Scaffolds

Procure this compound when the research objective requires systematic exploration of the 2-position substituent on the thieno[3,2-d]pyrimidin-4(3H)-one core. The chloromethyl group serves as a versatile synthetic handle for introducing diverse amine, thiol, and alkoxide functionalities via nucleophilic substitution [1]. This is particularly valuable for kinase inhibitor programs where 2-aminomethyl derivatives have demonstrated high Cdc7 inhibitory potency (IC50 values as low as 0.70 nM) [2].

Process Chemistry: Cost-Effective Scale-Up of Thienopyrimidine Libraries

Select this chloromethyl derivative over the more electrophilic bromomethyl analog (CAS 1510628-81-5) when reaction efficiency with the bromo leaving group is not required and procurement economics are a priority. The chloro derivative offers a more balanced reactivity-stability profile and a lower molecular weight (200.65 g/mol vs. 245.10 g/mol for bromo analog), translating to reduced shipping and handling costs for large-scale library synthesis .

Analytical Method Development: Density-Dependent Chromatographic Separation

Utilize this compound when developing HPLC or flash chromatography methods that rely on density differences for separation. The measured density of 1.69±0.1 g/cm³ differs by approximately 7% from the regioisomeric 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.58±0.1 g/cm³), enabling differential retention on reversed-phase columns . This property is critical for purity analysis and preparative separations of isomeric mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.